1-(5-Chloro-2-methoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-13-3-6-18(24-23-13)25-9-7-14(8-10-25)12-21-19(26)22-16-11-15(20)4-5-17(16)27-2/h3-6,11,14H,7-10,12H2,1-2H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFBKQNKKUSWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea, also known by its CAS number 2379997-72-3, is a synthetic compound characterized by a complex structure that includes a piperidine core and various substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition.
The molecular formula of the compound is with a molecular weight of approximately 390.9 g/mol. Its structure features a chlorinated methoxyphenyl group and a pyridazinyl-piperidine moiety, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN4O3 |
| Molecular Weight | 390.9 g/mol |
| CAS Number | 2379997-72-3 |
| LogP | 4.7297 |
| Polar Surface Area | 54.65 Ų |
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties . In vitro testing has shown that derivatives similar to this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 0.0039 to 0.025 mg/mL, indicating potent efficacy against these pathogens .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections, respectively. The synthesized derivatives demonstrated IC50 values comparable to established inhibitors, suggesting their potential as effective enzyme inhibitors .
Study on Antibacterial Efficacy
In a controlled study, several derivatives of the compound were tested for their antibacterial properties against common pathogens. The results indicated that the presence of halogen substituents significantly enhanced the antibacterial activity of these compounds. Notably, one derivative achieved complete bacterial death within 8 hours at low concentrations .
Enzyme Inhibition Assessment
Another study focused on the enzyme inhibition capabilities of related compounds. The synthesized piperidine derivatives showed promising results as urease inhibitors with IC50 values significantly lower than those of traditional drugs used for similar purposes . This suggests that compounds containing the piperidine structure may offer new avenues for drug development targeting enzyme-related diseases.
Discussion
The biological activities observed in this compound can be attributed to its unique structural features that facilitate interactions with biological targets. The chlorinated methoxyphenyl group may enhance lipophilicity and receptor binding, while the piperidine ring could play a vital role in modulating biological activity through its interaction with neurotransmitter systems and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on evidence provided:
Key Structural and Functional Differences:
Aryl Substituent Variations: The target compound and the compound in share a 5-chloro-2-methoxyphenyl group, but the latter incorporates a 4-fluorophenyl substituent on the pyridazine ring, which may enhance lipophilicity .
Linker and Hybrid Moieties: The target compound uses a methylene (-CH₂-) linker between the urea and piperidine, whereas compound 12 employs a methanesulfonyl group on the piperidine, introducing polar sulfonyl interactions. Compound 14d in features a sulfamoylaminophenyl-sulfonyl group, demonstrating how sulfonyl groups can modulate solubility and target engagement.
Pyridazine vs. Pyrimidine/Pyridine Derivatives :
- The target compound’s 6-methylpyridazine differs from the 4-methoxy-3,5-dimethylpyridine in compound 7n () , which may influence π-π stacking and metabolic stability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Coupling of the 5-chloro-2-methoxyphenyl isocyanate with a piperidin-4-ylmethyl intermediate.
- Step 2 : Functionalization of the pyridazine ring (e.g., alkylation or amination at the 6-position).
Key reaction parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (0–80°C), and catalysts like triethylamine or palladium complexes for cross-coupling steps .- Optimization : Yield and purity are improved through iterative adjustments, such as varying stoichiometric ratios of reactants and employing chromatography (e.g., silica gel) for purification .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirms the presence of the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and pyridazine protons (δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ~420–480 Da range, depending on substituents).
- HPLC : Assesses purity (>95% typically required for pharmacological studies) .
Q. What are the primary biological targets hypothesized for this compound?
- Targets : Urea derivatives often interact with enzymes (e.g., kinases) or receptors (e.g., GPCRs). For this compound, preliminary studies suggest affinity for:
- Kinases : Due to the pyridazine moiety’s ATP-mimetic properties.
- Ion Channels : The piperidine group may modulate selectivity .
- Screening : In vitro assays (e.g., fluorescence polarization for kinase inhibition) are used to identify targets .
Q. What stability considerations are critical for handling this compound?
- Storage : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the urea bond.
- pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions. Solubility in DMSO (50 mM) is preferred for biological assays .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for kinase X) may arise from:
- Assay Conditions : Variations in ATP concentrations or buffer ionic strength.
- Compound Purity : Impurities (>5%) from incomplete purification can skew results.
- Resolution : Replicate experiments under standardized conditions (e.g., 1 mM ATP, pH 7.4) and validate purity via LC-MS .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Approaches :
- Prodrug Design : Mask polar groups (e.g., urea) with ester linkages to enhance oral bioavailability.
- CYP450 Inhibition : Co-administer cytochrome inhibitors (e.g., ketoconazole) to prolong half-life.
- Validation : Use murine models to measure plasma concentration-time curves and tissue distribution .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- SAR Design :
- Piperidine Modifications : Replace the 6-methylpyridazine with a 6-ethoxy group to reduce off-target binding.
- Urea Linker : Introduce methyl groups to the urea nitrogen to sterically hinder non-specific interactions.
- Testing : Compare IC₅₀ values across related targets (e.g., kinase X vs. kinase Y) .
Q. What in vitro models are suitable for assessing toxicity and metabolic pathways?
- Models :
- Hepatotoxicity : Use primary human hepatocytes to measure CYP3A4/2D6 metabolism.
- Cardiotoxicity : Patch-clamp assays on hERG channels to evaluate potassium channel blockade.
- Data Interpretation : Correlate metabolic stability (e.g., t₁/₂ in microsomes) with in vivo toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
